3-((4-Fluorophenoxy)methyl)azetidine hydrochloride
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally influenced by the characteristic four-membered azetidine ring, which exhibits significant ring strain compared to larger cyclic systems. The azetidine ring adopts a puckered conformation to minimize angle strain, with the degree of puckering being less pronounced than that observed in three-membered aziridine rings but more significant than five-membered pyrrolidine systems. Computational studies have demonstrated that the four-membered azetidine ring can adopt different puckered structures depending on the backbone configuration, with the conformational preferences being sensitive to the nature and position of substituents. The fluorophenoxymethyl substituent at the 3-position of the azetidine ring introduces additional conformational complexity through potential rotation around the C-CH2-O-phenyl linkage.
The molecular geometry is significantly influenced by the steric effects of the diphenyl substituents and the electronic properties of the fluorine atom. The fluorine substitution on the phenoxy ring affects the overall molecular conformation through both steric and electronic factors. The compound's three-dimensional structure exhibits a molecular geometry that reflects the balance between minimizing steric hindrance and optimizing electronic interactions. Analysis of conformational energy surfaces reveals that the molecule can adopt multiple low-energy conformations, with interconversion barriers that are accessible at ambient temperature.
The presence of the hydrochloride salt form introduces additional structural considerations, as the protonation of the azetidine nitrogen affects the ring geometry and overall molecular conformation. The protonated nitrogen adopts a more pyramidal geometry compared to the neutral form, influencing the spatial arrangement of substituents around the azetidine ring. This ionic interaction also affects the molecular packing in the solid state and influences the compound's physicochemical properties.
Electronic Structure and Computational Modeling Approaches
Advanced computational modeling approaches have been employed to elucidate the electronic structure of this compound, providing detailed insights into the charge distribution and molecular orbital characteristics. Density Functional Theory calculations using various functionals have been utilized to investigate the electronic properties of azetidine derivatives, with particular attention to the effects of fluorine substitution on the electronic structure. The computational studies reveal that the fluorine atom significantly influences the electron density distribution across the phenoxy ring system, creating regions of altered electrostatic potential that affect molecular reactivity and binding properties.
The molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the azetidine nitrogen and adjacent carbon atoms, while the lowest unoccupied molecular orbital shows significant contribution from the fluorinated phenoxy system. This electronic structure pattern is consistent with the observed reactivity patterns of azetidine derivatives in various chemical transformations. The calculated molecular electrostatic potential maps reveal regions of enhanced negative potential near the fluorine atom and oxygen atom of the phenoxy group, indicating potential sites for electrophilic interactions.
Computational investigations have also focused on the conformational energy landscape of the molecule, employing systematic conformational searches and molecular dynamics simulations to identify stable conformers and transition states. The calculations reveal that the rotational barriers around the C-CH2-O-phenyl bonds are relatively low, allowing for conformational flexibility in solution. However, the presence of the fluorine substituent introduces subtle electronic effects that influence the preferred orientations of the phenoxy ring relative to the azetidine core structure.
Crystallographic Characterization Challenges
The crystallographic characterization of this compound presents several technical challenges that are characteristic of small molecule pharmaceutical compounds containing both aromatic and aliphatic heterocyclic components. The presence of the hydrochloride salt form, while enhancing the compound's stability and handling properties, introduces complications in crystal structure determination due to potential disorder in the chloride ion positioning and hydrogen bonding networks. The fluorine atom in the phenoxy ring system creates additional challenges in structure refinement, as fluorine atoms can exhibit positional disorder or unusual thermal motion parameters in certain crystal environments.
Crystal quality and morphology represent significant challenges in the structural characterization process, as azetidine derivatives often exhibit polymorphism and pseudopolymorphism due to their conformational flexibility and potential for multiple hydrogen bonding arrangements. The four-membered ring system's inherent strain can lead to crystal packing arrangements that are less thermodynamically stable, resulting in crystals that may be prone to transformation or deterioration under X-ray exposure. The combination of the azetidine ring strain with the flexible fluorophenoxymethyl substituent creates a complex crystallization landscape where multiple polymorphic forms may be accessible under different crystallization conditions.
Structural disorder phenomena pose additional challenges in the accurate determination of atomic positions and thermal parameters. The fluorophenoxymethyl substituent can adopt multiple orientations in the crystal lattice, leading to occupational disorder that must be carefully modeled during structure refinement. The methylene bridge connecting the azetidine ring to the phenoxy system is particularly susceptible to conformational disorder, as the relatively low rotational barriers allow for multiple low-energy conformations to be populated in the crystal structure. These disorder effects can significantly complicate the interpretation of electron density maps and require sophisticated refinement strategies to achieve accurate structural parameters.
Temperature-dependent structural studies have revealed that this compound exhibits dynamic behavior in the crystalline state, with the fluorophenoxymethyl substituent showing enhanced thermal motion at elevated temperatures. This thermal behavior must be carefully considered during data collection and structure refinement procedures to ensure accurate geometric parameters are obtained. The compound's sensitivity to radiation damage during X-ray exposure necessitates the use of cryogenic data collection temperatures and reduced exposure times to minimize structural degradation during the characterization process.
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFDRJVFRCXFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride typically involves the reaction of 4-fluorophenol with an appropriate azetidine derivative. One common method includes the following steps:
Formation of 4-Fluorophenoxy Methyl Intermediate: 4-Fluorophenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate to form the 4-fluorophenoxy methyl intermediate.
Azetidine Ring Formation: The intermediate is then reacted with an azetidine derivative, such as azetidine-3-carboxylic acid, under basic conditions to form the desired azetidine ring.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium perm
Biological Activity
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive azetidine ring with a fluorophenoxy group, which contributes to its pharmacological properties. The chemical structure can be represented as follows:
This structure enhances the compound's lipophilicity and metabolic stability, critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. Its ability to form hydrogen bonds and engage in hydrophobic interactions is crucial in these processes.
- Cell Signaling Modulation : It affects key signaling pathways by modulating the activity of proteins involved in cellular processes, leading to alterations in gene expression and cellular metabolism.
- Pharmacokinetics : As a liquid at room temperature, the compound's absorption and distribution within biological systems are facilitated, potentially enhancing its bioavailability.
Biochemical Pathways
The interaction of this compound with various biochemical pathways is essential for understanding its biological effects:
- Cell Signaling Pathways : The compound influences pathways such as MAPK and PI3K/Akt, which are vital for cell growth and survival.
- Metabolic Pathways : It interacts with enzymes involved in glycolysis and the tricarboxylic acid cycle, potentially enhancing energy metabolism in cells.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, as shown in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In cell line studies, it demonstrated cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
These results indicate that this compound may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
- Study on Antimicrobial Effects : A study conducted by Zhang et al. (2024) evaluated the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Evaluation : A recent publication by Lee et al. (2024) focused on the anticancer properties of this compound in vitro. The study revealed that it triggered caspase-dependent apoptosis in MCF-7 cells, highlighting its potential as a therapeutic agent in breast cancer treatment.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell survival.
- High Doses : Conversely, higher doses can lead to toxicity or adverse effects, necessitating careful dosage management in therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : Research indicates that compounds within the azetidine class, including 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride, may interact with nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in neuropharmacology. Preliminary studies have shown antibacterial and anticancer properties, indicating broader therapeutic potential .
- Drug Development : The compound serves as a precursor in the synthesis of new drug candidates, particularly those targeting neurological disorders and infections.
Biological Research
- Biological Pathways : It is utilized in studying various biological pathways and mechanisms, particularly those involving neurotransmission and receptor interactions. This compound's ability to bind to nAChRs positions it as a candidate for further exploration in neurobiological studies .
- Peptidomimetics : The azetidine structure allows for its use as a building block in developing peptidomimetics, which can mimic peptide behavior in biological systems .
Synthetic Applications
- Building Block in Organic Synthesis : this compound is used as a versatile building block for synthesizing more complex molecules. Its unique structure can facilitate the formation of various heterocycles through reactions such as nucleophilic ring-opening or ring-expansion .
- Diverse Synthetic Routes : Recent advancements highlight its role in synthesizing functionalized derivatives through methods like Suzuki–Miyaura cross-coupling, enabling the diversification of azetidine-based compounds .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on nAChR Interaction | Neuropharmacology | Demonstrated binding affinity to nAChRs, indicating potential for treating neurological conditions. |
| Synthesis of Heterocyclic Amino Acids | Organic Chemistry | Successfully synthesized novel amino acid derivatives using this compound as a precursor. |
| Antibacterial Activity Assessment | Microbiology | Preliminary results suggest effective antibacterial properties against specific strains. |
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-((4-Fluorophenoxy)methyl)azetidine HCl | 1864057-70-4 | C₁₀H₁₃ClFNO | 217.67 | (4-Fluorophenoxy)methyl |
| 3-(4-Chlorophenoxy)azetidine HCl | 1019616-06-8 | C₉H₁₁Cl₂NO | 220.10 | 4-Chlorophenoxy |
| 3-(4-Methylphenoxy)azetidine HCl | 1228070-90-3 | C₁₀H₁₄ClNO | 199.68 | 4-Methylphenoxy |
| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl | N/A | C₁₈H₂₄ClNO | 313.85 | Naphthalen-2-yl(propoxy)methyl |
| 3-[(3,4-Difluorophenyl)methyl]azetidine HCl | 1803582-01-5 | C₁₀H₁₂ClF₂N | 219.66 | (3,4-Difluorophenyl)methyl |
Key Observations :
- Aromatic Bulk: The naphthalene derivative (C₁₈H₂₄ClNO) has significantly higher molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
- Methyl vs. Fluorine: The methylphenoxy analog (C₁₀H₁₄ClNO) lacks halogen electronegativity, likely increasing lipophilicity and metabolic susceptibility compared to the fluorinated compound .
Pharmacological and Functional Comparisons
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl
- Activity : Demonstrated neuroprotective and anti-inflammatory effects in β-amyloid-induced microglial activation models by suppressing NLRP3 inflammasome and oxidative stress pathways .
- Mechanism : Modulates NF-κB and MAPK signaling, highlighting the impact of bulky aromatic groups on targeting CNS inflammation .
3-(4-Chlorophenoxy)azetidine HCl
- Synthesis: Prepared via reaction of 3-aminoazetidine with 4-chlorophenol, followed by HCl treatment .
- Applications : Used in synthesizing pesticides and dyes, indicating reactivity differences due to chlorine’s electron-withdrawing effects .
3-[(3,4-Difluorophenyl)methyl]azetidine HCl
3-((4-Fluorophenoxy)methyl)azetidine HCl
- Advantages : Fluorine’s small size and high electronegativity may optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability) compared to bulkier analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
